molecular formula C17H14N2O B027840 2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile CAS No. 1464-11-5

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile

Cat. No. B027840
CAS RN: 1464-11-5
M. Wt: 262.3 g/mol
InChI Key: OCROQGOQZBRSBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to "2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile," often involves nucleophilic substitution reactions, where a leaving group is substituted by a nucleophile. For example, the reaction of 2-(methylthio)benzo[cd]indol-1-inium iodide with C-nucleophiles can lead to the formation of new naphthostyryl derivatives, which are structurally related to the compound (Dyachenko, Kashner, & Samusenko, 2014).

Molecular Structure Analysis

The molecular structure of indole derivatives, including "2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile," is often determined using X-ray diffraction (XRD) techniques. These studies provide valuable information about the arrangement of atoms within the molecule and can help predict its reactivity and interaction with other molecules. For instance, the crystal structure of similar compounds has been elucidated, revealing the spatial arrangement of functional groups that is critical for understanding their chemical behavior (Dyachenko, Kashner, & Samusenko, 2014).

Chemical Reactions and Properties

Indole derivatives, such as "2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile," participate in a variety of chemical reactions. These can include nucleophilic substitution, addition reactions with electrophiles, and cyclization reactions. The specific chemical reactions and properties of these compounds depend on the nature of the substituents and the reaction conditions. For example, indoles can react with dimethyl acetylenedicarboxylate in acetonitrile to form complex structures, showcasing the versatility of indole chemistry (Acheson, Bridson, & Cameron, 1972).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : The copper-catalyzed oxidation of indole in acetonitrile leads to reactive 2-dialkylamino 3-oxo 3H-indoles, which are useful synthons in heterocyclic chemistry (Capdevielle & Maumy, 1993).

  • Synthesis of Aroyl Benzofurans and Indoles : Palladium-catalyzed tandem addition/cyclization of acetonitriles with arylboronic acids provides a strategy for synthesizing 2-aroyl benzofurans and indoles, demonstrating excellent chemoselectivity (Gong et al., 2019).

  • Anticancer Properties : The preparation of 2-(1H-Indol-3-yl)acetamides from 4'H-spiro[indole-3,5'-isoxazoles] shows potential in developing compounds with anticancer properties (Aksenov et al., 2022).

  • Chemiluminescence Applications : Bicyclic dioxetanes with specific indole derivatives are efficient in base-induced decomposition, leading to high-efficiency light emission, potentially useful in chemiluminescence studies (Matsumoto et al., 2005).

  • Synthesis of Benzamides : Indium chloride catalyzes a reaction to produce functionalized benzamides, demonstrating utility in organic synthesis (Jiang & Yan, 2016).

  • Antioxidant and Enzyme Inhibition : Indole compounds with carbohydrazide functionality exhibit promising antioxidant properties and acetylcholinesterase inhibition, suggesting potential in pharmacology (Bingul et al., 2019).

  • Photoinduced Oxidation : UV-induced oxidation of an indole derivative facilitates the synthesis of benzoxazinone-like molecules, indicating potential in photochemistry and material science applications (Golec et al., 2019).

  • Electrochemical Applications : Poly(In-V-Me 2+) films with indole derivatives show interesting electrochemical properties, highlighting potential in the development of electrochemical sensors or devices (Kelaidopoulou et al., 1998).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and any unanswered questions about its behavior.


I hope this general outline helps! If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-(4-phenylmethoxy-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-10-9-14-11-19-15-7-4-8-16(17(14)15)20-12-13-5-2-1-3-6-13/h1-8,11,19H,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCROQGOQZBRSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454386
Record name [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Benzyloxy)-1H-indol-3-yl)acetonitrile

CAS RN

1464-11-5
Record name [4-(Benzyloxy)-1H-indol-3-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(benzyloxy)-1H-indol-3-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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